molecular formula C10H13NO4 B14339833 Methyl (2-hydroxy-2-phenylethoxy)carbamate CAS No. 93624-85-2

Methyl (2-hydroxy-2-phenylethoxy)carbamate

Katalognummer: B14339833
CAS-Nummer: 93624-85-2
Molekulargewicht: 211.21 g/mol
InChI-Schlüssel: MFRRVPSTHCWSQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (2-hydroxy-2-phenylethoxy)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is known for its unique structure, which includes a phenyl group, a hydroxy group, and a carbamate group, making it a versatile molecule in chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2-hydroxy-2-phenylethoxy)carbamate can be achieved through several methods. One common approach involves the reaction of phenyl glycidol with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product.

Another method involves the use of carbamoyl chlorides, which react with substituted phenols to form the carbamate. This reaction is often performed in the presence of a base to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality carbamate compounds .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2-hydroxy-2-phenylethoxy)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl (2-hydroxy-2-phenylethoxy)carbamate has several scientific research applications:

Wirkmechanismus

The mechanism of action of methyl (2-hydroxy-2-phenylethoxy)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming a stable carbamate-enzyme complex. This inhibition is often reversible and depends on the structure of the enzyme and the carbamate compound. The molecular pathways involved include the formation of covalent bonds with active site residues, leading to the inhibition of enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl carbamate: Similar structure but with an ethyl group instead of a methyl group.

    Phenyl carbamate: Lacks the hydroxy group present in methyl (2-hydroxy-2-phenylethoxy)carbamate.

    Methyl carbamate: Lacks the phenyl and hydroxy groups.

Uniqueness

This compound is unique due to its combination of functional groups, which provide versatility in chemical reactions and applications. The presence of the hydroxy group enhances its reactivity, while the phenyl group contributes to its stability and potential for substitution reactions .

Eigenschaften

CAS-Nummer

93624-85-2

Molekularformel

C10H13NO4

Molekulargewicht

211.21 g/mol

IUPAC-Name

methyl N-(2-hydroxy-2-phenylethoxy)carbamate

InChI

InChI=1S/C10H13NO4/c1-14-10(13)11-15-7-9(12)8-5-3-2-4-6-8/h2-6,9,12H,7H2,1H3,(H,11,13)

InChI-Schlüssel

MFRRVPSTHCWSQM-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)NOCC(C1=CC=CC=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.